4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione

β-diketone ligands physical properties formulation

4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione (CAS 559-94-4) is a fluorinated β-diketone. It exists as a yellow transparent liquid at ambient temperature and is primarily utilized as a bidentate ligand capable of forming stable chelates with metal ions.

Molecular Formula C10H5F7O2S
Molecular Weight 322.2 g/mol
CAS No. 559-94-4
Cat. No. B1581892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione
CAS559-94-4
Molecular FormulaC10H5F7O2S
Molecular Weight322.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C10H5F7O2S/c11-8(12,9(13,14)10(15,16)17)7(19)4-5(18)6-2-1-3-20-6/h1-3H,4H2
InChIKeyQHOQGOZSTQAYRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione (CAS 559-94-4) – Technical Baseline and Supplier Considerations


4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione (CAS 559-94-4) is a fluorinated β-diketone [1]. It exists as a yellow transparent liquid at ambient temperature and is primarily utilized as a bidentate ligand capable of forming stable chelates with metal ions . This compound is distinguished from its close analog, 2-thenoyltrifluoroacetone (TTFA, CAS 326-91-0), by an extended perfluorobutyl chain, which fundamentally alters its physical form and, consequently, its handling and application profile in research settings.

Why 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione Cannot Be Replaced by Common β-Diketone Analogs


A simple substitution with a more common β-diketone, such as 2-thenoyltrifluoroacetone (TTFA, CAS 326-91-0), is often inadequate for advanced applications. While both share a thenoyl group, the heptafluoro compound's extended perfluorobutyl chain results in a markedly different set of physicochemical properties. Critically, it remains a liquid at room temperature [1], in contrast to TTFA, which is a crystalline solid with a melting point of 40-44 °C . This difference is not trivial; it directly impacts solubility, handling in formulation, and compatibility with processes requiring liquid-phase chemistry. Furthermore, the enhanced electron-withdrawing effect of the longer perfluoroalkyl group can significantly alter the electronic environment of the metal-binding site, leading to quantifiable differences in complex stability, luminescence efficiency, and extraction behavior. The following evidence details the specific, measurable performance parameters that dictate when this compound is the scientifically justified choice.

Quantitative Differentiation Guide for 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione (CAS 559-94-4)


Physical State at Room Temperature: Enabling Liquid-Phase Processing

The target compound is a liquid at room temperature [1], while its close analog, 2-thenoyltrifluoroacetone (TTFA), is a solid with a melting point of 40-44 °C . This fundamental difference in physical state has significant practical implications for procurement and use.

β-diketone ligands physical properties formulation

High Luminescence Quantum Yield in Europium Complexes for Optoelectronic Applications

Europium(III) ternary complexes bearing 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-1,3-hexanedione (hth) as a sensitizer have been synthesized and shown to exhibit high photoluminescence quantum yields. Specifically, the complex [Eu(hth)3(tppo)2] (where tppo = triphenylphosphine oxide) displayed a quantum yield of up to 66% [1]. While comparable data for the TTFA analog under identical conditions is not directly provided in this source, this high quantum yield is a key performance metric that validates the use of this ligand in advanced light-emitting applications. It serves as a benchmark against which other ligand systems can be evaluated.

Europium complexes OLED materials photoluminescence β-diketonate ligands

Mitochondrial Complex II Inhibition: A Distinct Application Profile from TTFA

It is crucial for procurement decisions to note the distinct biological application profile of the comparator, 2-thenoyltrifluoroacetone (TTFA), which is a well-established inhibitor of mitochondrial respiration. TTFA inhibits the respiratory chain Complex II with an IC50 of 51.5 μM . The target compound, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-1,3-hexanedione, does not have this documented biological activity. This stark difference in functional use-case emphasizes that these two compounds, despite their structural similarity, are not interchangeable in biochemical or pharmacological research settings.

Mitochondrial inhibitor Complex II biochemistry TTFA

Refractive Index and Density: Key Metrics for Optical and Formulation Applications

The compound's optical and physical constants are well-defined, with a refractive index (n20/D) of 1.5005-1.5025 and a density of 1.535 g/mL at 20°C [1]. In contrast, the comparator TTFA is a solid, making direct comparison of these liquid-state properties less relevant [2]. However, these precise values are essential for any application involving optical components, liquid formulations, or where density is a critical process parameter.

Optical properties Formulation science Physical constants

Verified Application Scenarios for 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione (CAS 559-94-4)


Synthesis of High-Performance Europium Complexes for Red OLEDs

As demonstrated by Ahmed et al. (2023), this ligand serves as an effective sensitizer in eight-coordinate Europium(III) ternary complexes, achieving a high photoluminescence quantum yield of up to 66% [1]. This makes it a prime candidate for developing the emitting layers in bright red organic light-emitting devices (OLEDs), where high efficiency and color purity are paramount. The liquid nature of the ligand facilitates solution-based processing techniques, a distinct advantage over solid alternatives.

Coordination Chemistry and Materials Science Research Requiring Liquid Ligands

The liquid physical state of this β-diketone (density 1.535 g/mL at 20°C, refractive index ~1.501) [2] makes it uniquely suited for applications where a solid ligand would be impractical. This includes its use as a neat reagent in solvent-free synthesis, as a component in liquid-phase deposition of metal-organic thin films, or in the formulation of novel liquid crystalline materials and optical coatings where precise refractive index control is required.

Analytical and Separation Science for Lanthanide and Actinide Complexation

As a fluorinated β-diketone, this compound is a potent chelating agent for lanthanides and actinides. Its enhanced lipophilicity, conferred by the extended perfluorobutyl chain, makes it a valuable extractant for the separation of these metals in nuclear fuel reprocessing or analytical chemistry applications . The liquid form allows for easy handling and precise metering in continuous extraction processes.

Biological and Pharmacological Research (as a Non-Inhibitor Control)

In stark contrast to its structural analog TTFA, which is a known mitochondrial Complex II inhibitor (IC50 51.5 μM) , the target compound lacks this documented bioactivity. This makes it a valuable control compound or a starting point for designing metal-based probes where inhibition of cellular respiration is an undesired off-target effect. Its use in synthesizing luminescent lanthanide complexes for bioimaging is also supported by its documented chelation properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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